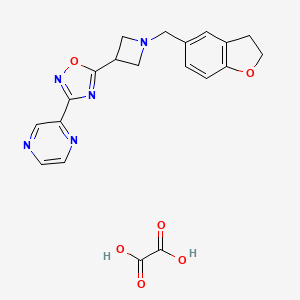

![molecular formula C23H23N7O3 B2544404 (3-甲氧基苯基)(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲苯酮 CAS No. 920414-74-0](/img/structure/B2544404.png)

(3-甲氧基苯基)(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

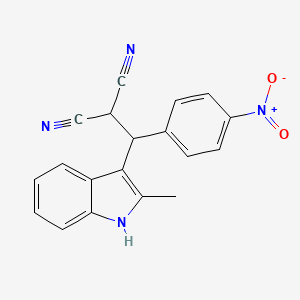

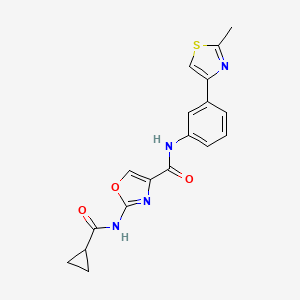

The compound appears to be a derivative of triazole-containing piperazine, which is a class of compounds known for their potential biological activities. The structure suggests that it is a complex molecule with multiple aromatic rings and nitrogen-containing heterocycles, which are often indicative of a molecule's ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related triazole analogues of piperazine has been reported in the literature. Specifically, a series of novel compounds with the core structure of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone has been synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, involving the formation of the triazole ring followed by the attachment of the piperazine moiety and subsequent functionalization with methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This core is often linked to a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The methoxyphenyl groups attached to this scaffold are likely to influence the molecule's electronic properties and its potential interactions with biological targets .

Chemical Reactions Analysis

The triazole and piperazine moieties in such compounds are known to participate in various chemical reactions. Triazoles can act as ligands in coordination chemistry, while piperazines are often involved in nucleophilic substitution reactions due to the presence of nitrogen atoms. The methoxy groups on the phenyl rings could potentially undergo demethylation or participate in electrophilic aromatic substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone are not provided, related compounds in the literature exhibit properties that are typical of aromatic heterocycles. These include moderate to high melting points, solubility in organic solvents, and the ability to form crystalline solids. The presence of methoxy groups could increase the solubility in polar solvents. The chemical structures of such compounds are confirmed using techniques like IR, H, C NMR, and MS data .

Relevant Case Studies

The antibacterial activity of similar triazole piperazine derivatives has been evaluated, with certain compounds showing significant inhibition of bacterial growth. This suggests that the compound may also possess antibacterial properties, making it a potential candidate for further development as an antimicrobial agent. Compounds with various substituents on the piperazine ring, such as 4-methylphenyl, 4-methoxyphenyl, and others, have been shown to exhibit this activity .

科学研究应用

合成和化学性质

感兴趣的化合物与一类广泛的杂环化合物有关,这些化合物具有复杂的结构,表现出一系列的生物活性。研究表明,类似于该化合物的衍生物已被合成用于各种目的,包括抗微生物活性。例如,已经合成并评估了新型1,2,4-三唑衍生物对各种微生物的抗微生物特性,表现出中等至良好的活性 (Bektaş 等,2010)。类似地,合成了含有萘呋喃部分的新型吡唑并[5,1‐c]三嗪和吡唑并[1,5‐a]嘧啶,进一步说明了此类化合物的化学多样性和潜在的生物学相关性 (Abdelhamid 等,2012)。

生物学评估和潜在应用

该化合物的结构复杂性为生物应用提供了潜力,特别是在药物开发中。例如,已经合成并评估了哌嗪的三唑类似物的抗菌活性,以对抗人类致病菌,展示出对细菌生长的显着抑制作用,并突出了它们作为抗生素的潜力 (Nagaraj 等,2018)。此外,已经研究了从类似结构衍生的化合物的抗炎和镇痛特性,在环氧合酶抑制和镇痛活性方面显示出有希望的结果,表明它们在开发新的治疗剂中的效用 (Abu‐Hashem 等,2020)。

成像和诊断应用

具有结构相似性的化合物已被探索用于诊断应用,特别是在使用 PET 成像脑受体方面。合成和评估此类化合物以使用 PET 定位脑腺苷 A2A 受体,证明了它们在神经影像学和神经退行性疾病诊断中的潜力 (Zhou 等,2014)。

安全和危害

The safety and hazards associated with the compound are not specified in the retrieved papers. However, it’s important to handle all chemical compounds with appropriate safety measures.

未来方向

The future directions for research on this compound are not specified in the retrieved papers. However, the review on 1,2,4-triazole-containing scaffolds stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.

属性

IUPAC Name |

(3-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-32-18-7-3-5-16(13-18)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-8-19(14-17)33-2/h3-8,13-15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJVHIRVUMHGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

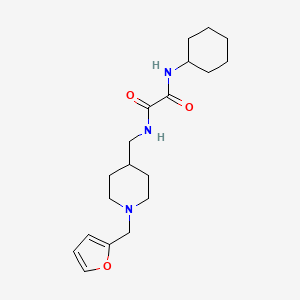

![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)

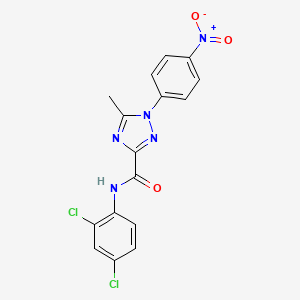

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)

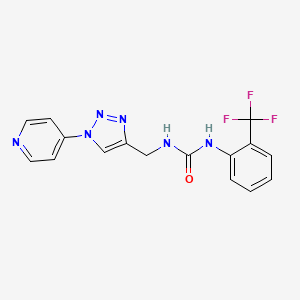

![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)